4-ethyl-N-methyl-N-(trifluoromethyl)aniline
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Overview
Description
4-ethyl-N-methyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H12F3N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an ethyl and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-ethyl-N-methyl-N-(trifluoromethyl)aniline can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-ethyl-N-methylaniline with trifluoromethylating agents under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-methyl-N-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
4-ethyl-N-methyl-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism by which 4-ethyl-N-methyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in cellular signaling pathways and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar in structure but lacks the ethyl and methyl groups.
4-Methyl-3-(trifluoromethyl)aniline: Contains a methyl group instead of an ethyl group.
4-Fluoroaniline: Contains a fluorine atom instead of a trifluoromethyl group.
Uniqueness
4-ethyl-N-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both ethyl and trifluoromethyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C10H12F3N |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-ethyl-N-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-3-8-4-6-9(7-5-8)14(2)10(11,12)13/h4-7H,3H2,1-2H3 |
InChI Key |
ICAWXLYEROEBFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)C(F)(F)F |
Origin of Product |
United States |
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